
Filicol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Filicol is a synthetic polymer that is widely used in scientific research for its unique properties. It is a water-soluble, biocompatible, and biodegradable material that has been shown to have a wide range of applications in various fields of research.
作用机制
The mechanism of action of Filicol depends on its specific application. In drug delivery, Filicol acts as a carrier for the drug and releases it in a controlled manner. The release rate of the drug can be controlled by modifying the properties of Filicol such as the degree of crosslinking and the swelling behavior.
In tissue engineering, Filicol acts as a scaffold material for the regeneration of tissue. The three-dimensional network structure of Filicol provides a suitable environment for cell growth and proliferation, and its biodegradability allows for the gradual replacement of the scaffold with new tissue.
In biosensors, Filicol acts as a matrix for the immobilization of enzymes and antibodies. The immobilized enzymes and antibodies can then interact with their respective substrates and analytes, leading to a measurable signal.
生化和生理效应
Filicol has been shown to have minimal toxicity and immunogenicity in vitro and in vivo studies. It has also been shown to have minimal inflammatory response and good biocompatibility with various cell types. However, the biochemical and physiological effects of Filicol depend on its specific application and the properties of the material.
实验室实验的优点和局限性
Filicol has several advantages for lab experiments such as its high water solubility, biocompatibility, and biodegradability. It is also easy to modify the properties of Filicol to achieve specific requirements for different experiments. However, Filicol also has limitations such as its relatively low mechanical strength and the difficulty of controlling the release rate of drugs.
未来方向
Filicol has a wide range of potential applications in various fields of scientific research. Some of the future directions for Filicol include the development of new drug delivery systems with improved release profiles, the development of new scaffold materials for tissue engineering, and the development of new biosensors with improved sensitivity and specificity. Further research is needed to fully understand the properties and potential applications of Filicol.
合成方法
Filicol is synthesized by the polymerization of N-isopropylacrylamide and N-isopropylmethacrylamide monomers with a crosslinker such as N,N'-methylenebisacrylamide. The resulting polymer has a three-dimensional network structure with a high degree of crosslinking. The synthesis method of Filicol is relatively simple and can be easily modified to achieve different properties such as swelling behavior, mechanical strength, and degradation rate.
科学研究应用
Filicol has been used in various fields of scientific research such as drug delivery, tissue engineering, and biosensors. In drug delivery, Filicol has been used as a carrier for various drugs such as anticancer drugs, antibiotics, and insulin. Its unique properties such as high water solubility, biocompatibility, and biodegradability make it an ideal candidate for drug delivery applications.
In tissue engineering, Filicol has been used as a scaffold material for the regeneration of various tissues such as bone, cartilage, and skin. Its three-dimensional network structure provides a suitable environment for cell growth and proliferation, and its biodegradability allows for the gradual replacement of the scaffold with new tissue.
In biosensors, Filicol has been used as a matrix for the immobilization of enzymes and antibodies. Its high water solubility and biocompatibility make it an ideal material for the development of biosensors for various applications such as glucose monitoring and disease diagnosis.
属性
CAS 编号 |
117925-32-3 |
|---|---|
产品名称 |
Filicol |
分子式 |
C22H32ClN |
分子量 |
345.9 g/mol |
IUPAC 名称 |
[4-[4-(2-ethylphenyl)butan-2-yl]phenyl]methyl-trimethylazanium;chloride |
InChI |
InChI=1S/C22H32N.ClH/c1-6-20-9-7-8-10-22(20)14-11-18(2)21-15-12-19(13-16-21)17-23(3,4)5;/h7-10,12-13,15-16,18H,6,11,14,17H2,1-5H3;1H/q+1;/p-1 |
InChI 键 |
HPBMDOORCPCYGX-UHFFFAOYSA-M |
SMILES |
CCC1=CC=CC=C1CCC(C)C2=CC=C(C=C2)C[N+](C)(C)C.[Cl-] |
规范 SMILES |
CCC1=CC=CC=C1CCC(C)C2=CC=C(C=C2)C[N+](C)(C)C.[Cl-] |
同义词 |
filicol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



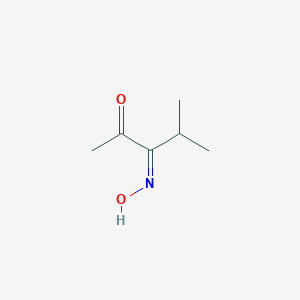
![5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine](/img/structure/B47415.png)
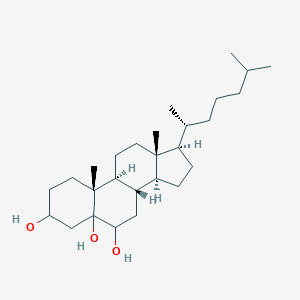
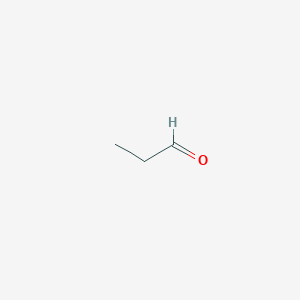
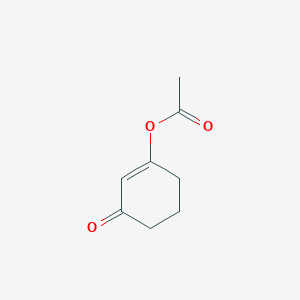
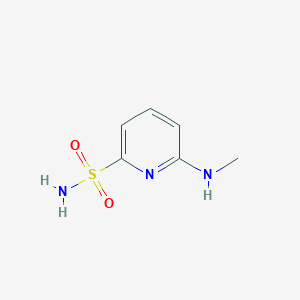
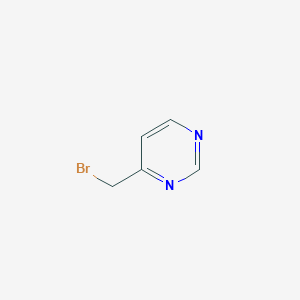
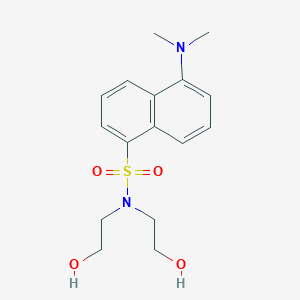
![2-isopropyl-2H-pyrrolo[3,4-c]pyridine](/img/structure/B47426.png)
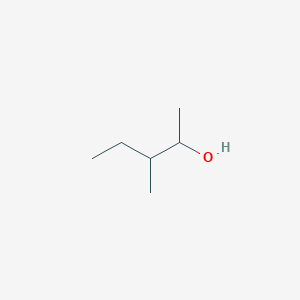
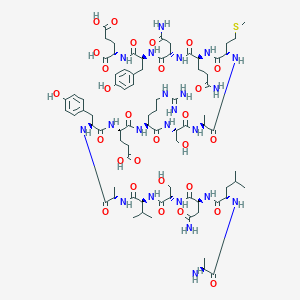
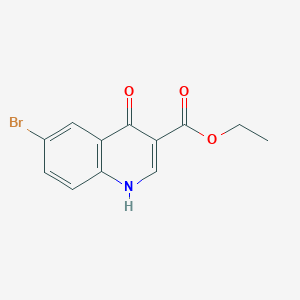
![6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B47435.png)
